
2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. Morpholine derivatives have been explored for various biological activities, including antifungal properties as seen in 2-(2-oxo-morpholin-3-yl)-acetamide derivatives . These derivatives have shown efficacy against Candida and Aspergillus species, with modifications to the morpholine core improving plasmatic stability .
Synthesis Analysis
The synthesis of morpholine derivatives can involve various strategies, including the condensation of chloroacetylated intermediates with morpholine in the presence of anhydrous potassium carbonate . This method was used to synthesize a series of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which could be related to the synthesis of the compound . Additionally, the synthesis of related compounds like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been achieved through multi-step processes involving bromination and cyclization steps .
Molecular Structure Analysis
Morpholine derivatives exhibit a variety of molecular conformations and bonding interactions. For instance, N-[4-(Morpholinodiazenyl)phenyl]acetamide shows evidence of conjugation between the diazene group π-system and the lone pair of electrons on the morpholine nitrogen, affecting bond lengths and angles . The morpholine ring typically adopts a chair conformation, which is likely to be the case for the compound as well .
Chemical Reactions Analysis
The reactivity of morpholine derivatives can be influenced by the substituents on the morpholine ring and the adjacent functional groups. For example, the presence of a diazenyl group can introduce conjugation and affect the electron distribution within the molecule, which may influence its reactivity in chemical reactions . The specific chemical reactions that 2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide undergoes would depend on its functional groups and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be characterized using various spectroscopic techniques. For instance, N-(acetamide) morpholinium bromide was characterized by single-crystal X-ray analysis, elemental analysis, GS-MS, FTIR, and NMR spectroscopy . These techniques provide information on the crystal structure, molecular geometry, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's stability and reactivity . Similar analytical methods would be applicable to the compound to determine its physical and chemical properties.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activities
A study by Schenone et al. (2000) focused on a series of substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides, including a morpholino derivative. These compounds exhibited significant anti-inflammatory and antinociceptive activities, demonstrating their potential in medical applications for pain and inflammation management (Schenone et al., 2000).
Anticonvulsant Agent
Shakya et al. (2016) synthesized a series of benzofuran-acetamide scaffold compounds that showed promising anticonvulsant activity. These compounds, including morpholino derivatives, were effective in preventing seizure spread at low doses, highlighting their potential as anticonvulsant agents (Shakya et al., 2016).
Antimicrobial and Antifungal Activities
Kanagarajan et al. (2010) explored biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, finding several compounds with excellent antibacterial activity against various strains and inhibitory effects against certain fungal infections. This study indicates the potential of these compounds in treating bacterial and fungal diseases (Kanagarajan et al., 2010).
Structural and Chemical Characterization
Vega et al. (2008) characterized the structure of a morpholino benzofuran compound, contributing to the understanding of its chemical properties. This knowledge is essential for its potential application in various fields, including pharmaceuticals (Vega et al., 2008).
DNA and Protein Binding
Research by Raj (2020) on novel paracetamol derivatives, including morpholino phenyl compounds, revealed their ability to bind with DNA and proteins. This finding is crucial for understanding their biological interactions and potential therapeutic applications (Raj, 2020).
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-4-5-14(16-13(12)10-17(2,3)22-16)18-15(20)11-19-6-8-21-9-7-19/h4-5H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBZFYLMDFSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCOCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
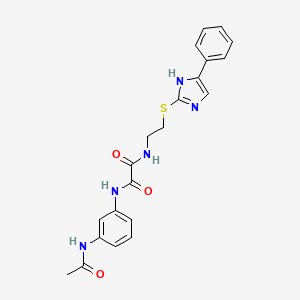
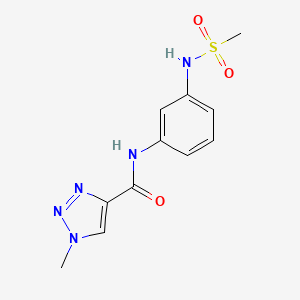
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)




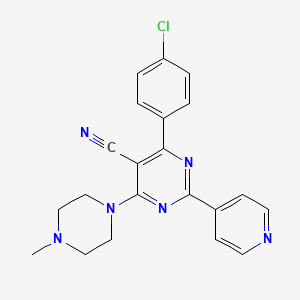
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
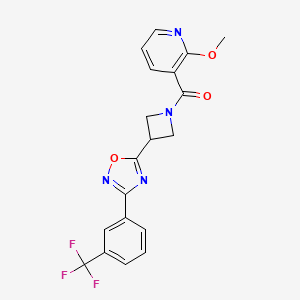
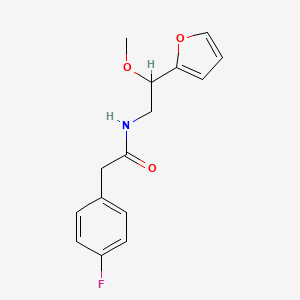
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)